

Application Note and Protocol: Purification of Methyl 2-thiofuroate

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Compound of Interest

Compound Name: Methyl 2-thiofuroate

Cat. No.: B088921

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-thiofuroate is a sulfur-containing heterocyclic ester with applications in the flavor and fragrance industry, contributing to savory, onion, and cabbage-like notes.^{[1][2]} It also serves as a versatile intermediate in the synthesis of more complex molecules in pharmaceutical and agrochemical research. The protocol described herein details a common and effective method for the synthesis and subsequent purification of **Methyl 2-thiofuroate** from 2-thiofuroic acid.

The synthesis proceeds via the formation of an acyl chloride intermediate from 2-thiofuroic acid using thionyl chloride, followed by esterification with methanol.^{[3][4]} This method is widely applicable for the esterification of carboxylic acids.^{[3][5]} The purification protocol involves a standard aqueous workup to remove impurities, followed by distillation to yield the final, high-purity product.

Physicochemical Data

A summary of the key physical and chemical properties of **Methyl 2-thiofuroate** is presented in Table 1. This data is essential for the correct identification and handling of the compound.

Property	Value	Reference
Molecular Formula	C ₆ H ₆ O ₂ S	[1]
Molecular Weight	142.18 g/mol	[6]
Appearance	Pale yellow to brown clear liquid	[1][2]
Boiling Point	186.2 ± 22.0 °C at 760 mmHg; 63 °C at 2 mmHg	[1]
Density	1.236 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.569	
Flash Point	93.9 ± 0.0 °C	[1]
CAS Number	13679-61-3	[1][6]

Experimental Protocol

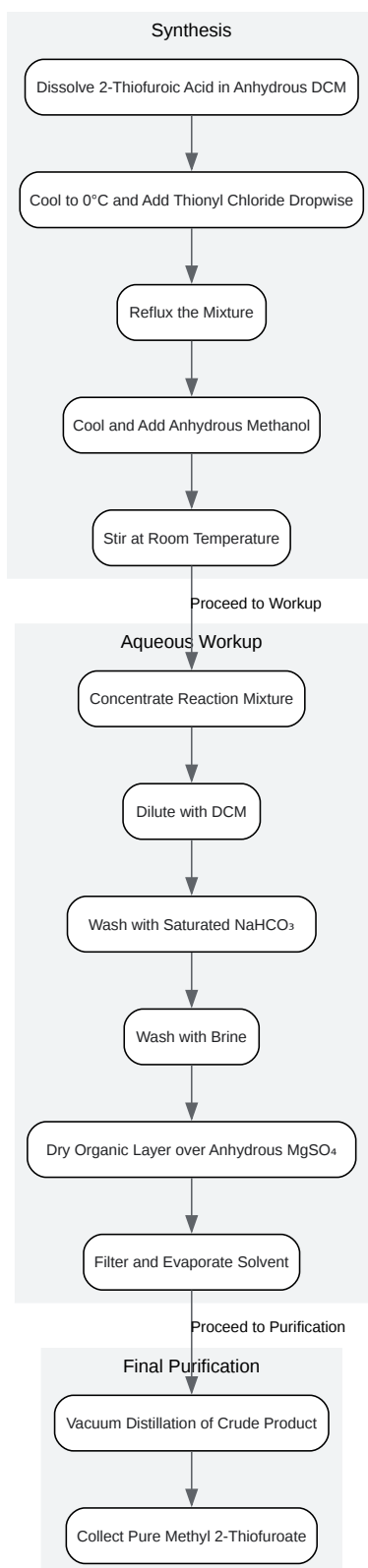
This protocol outlines the synthesis of **Methyl 2-thiofuroate** from 2-thiofuroic acid, followed by a detailed purification procedure.

Materials and Equipment

- 2-Thiofuroic acid
- Thionyl chloride (SOCl₂)
- Anhydrous methanol (MeOH)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus (short path or vacuum)
- Standard laboratory glassware

Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of **Methyl 2-thiofuroate**.

Detailed Procedure

Part 1: Synthesis of Crude **Methyl 2-thiofuroate**

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-thiofuroic acid (1 equivalent) in anhydrous dichloromethane (DCM).
- **Acyl Chloride Formation:** Cool the solution in an ice bath to 0 °C. Add thionyl chloride (1.2 equivalents) dropwise to the stirred solution using a dropping funnel. It is crucial to maintain a low temperature during the addition.^[7]
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases. The progress can be monitored by observing the gas evolution (use a bubbler with an appropriate trap).
- **Esterification:** Cool the reaction mixture back to 0 °C. Carefully and slowly add anhydrous methanol (5-10 equivalents) to the flask. An exothermic reaction may occur.
- **Final Reaction:** Once the methanol addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

Part 2: Purification

- **Solvent Removal:** Remove the excess solvent and volatile reagents from the reaction mixture using a rotary evaporator.
- **Extraction:** Dilute the residue with DCM and transfer it to a separatory funnel.
- **Neutralization:** Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Continue washing until the effervescence stops.
- **Washing:** Wash the organic layer with brine to remove any remaining water-soluble impurities.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **Methyl 2-thiofuroate**.
- Final Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 63 °C at 2 mmHg. Alternatively, column chromatography on silica gel can be employed for purification.[8]

Safety Precautions

- Thionyl chloride is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood.
- The reaction of thionyl chloride with the carboxylic acid and subsequent reaction with methanol releases acidic gases (HCl and SO₂). Ensure proper trapping of these off-gases.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

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